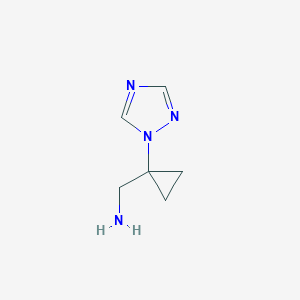
1-(1H-1,2,4-triazol-1-yl)Cyclopropanemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanamine: is a compound that features a triazole ring attached to a cyclopropyl group via a methanamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where various substituents can be introduced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine: In medicinal chemistry, [1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The cyclopropyl group adds rigidity to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also features a triazole ring but is attached to a benzoic acid moiety.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: Another triazole-containing compound with different substituents and applications.
Uniqueness: The uniqueness of [1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanamine lies in its combination of a triazole ring and a cyclopropyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
[1-(1,2,4-triazol-1-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C6H10N4/c7-3-6(1-2-6)10-5-8-4-9-10/h4-5H,1-3,7H2 |
InChI Key |
DFLPKJLOGXIREA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















